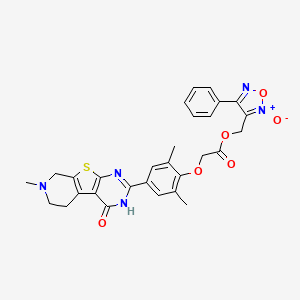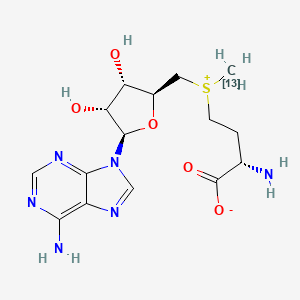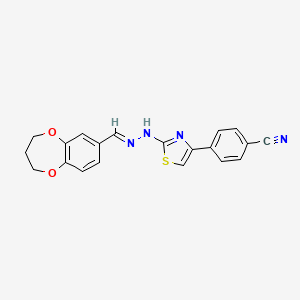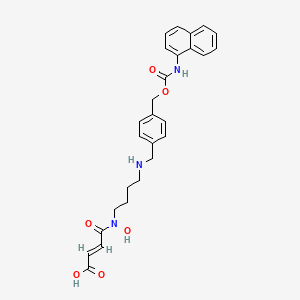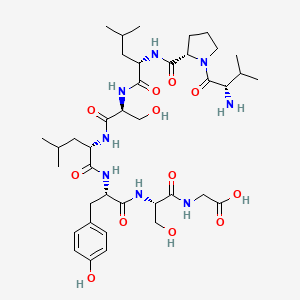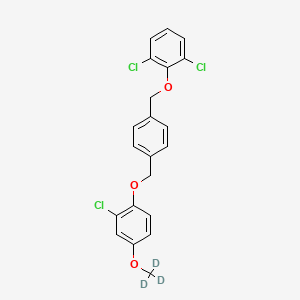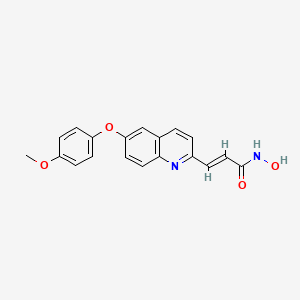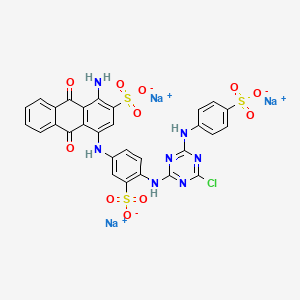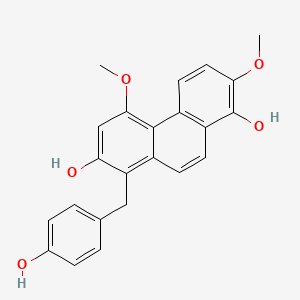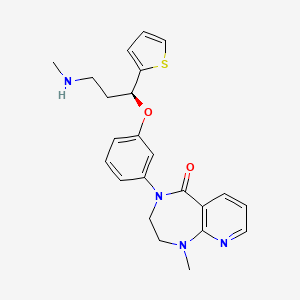
Cav|A2|A1&NET-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Cav|A2|A1&NET-IN-1” is a complex molecule that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is part of a broader class of molecules known for their involvement in various physiological and pathological processes, particularly in the context of calcium channel regulation and neurotransmitter release.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “Cav|A2|A1&NET-IN-1” typically involves multiple steps, including the preparation of precursor molecules, followed by specific reaction conditions to achieve the desired compound. The synthetic routes often require precise control of temperature, pH, and the use of catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: “Cav|A2|A1&NET-IN-1” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and specific catalysts to drive the reactions efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds
Aplicaciones Científicas De Investigación
“Cav|A2|A1&NET-IN-1” has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study reaction mechanisms and develop new synthetic methodologies. In biology, it plays a crucial role in understanding calcium channel regulation and neurotransmitter release, making it valuable for neurological research. In medicine, the compound’s potential therapeutic applications are being explored, particularly in the treatment of neurological disorders and cardiovascular diseases. Industrial applications include its use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of “Cav|A2|A1&NET-IN-1” involves its interaction with specific molecular targets, such as calcium channels and neurotransmitter receptors. The compound modulates the activity of these targets, influencing various physiological processes. For example, it may enhance or inhibit calcium ion flow through channels, affecting muscle contraction, neurotransmitter release, and other cellular functions. The pathways involved include the regulation of intracellular calcium levels, signal transduction, and gene expression.
Comparación Con Compuestos Similares
“Cav|A2|A1&NET-IN-1” can be compared with other similar compounds, such as other calcium channel modulators and neurotransmitter inhibitors. Its uniqueness lies in its specific structure, which allows for targeted interactions with particular molecular targets. Similar compounds include various calcium channel blockers and neurotransmitter reuptake inhibitors, each with distinct properties and applications. The comparison highlights the compound’s potential advantages in terms of specificity, efficacy, and safety for various applications.
Propiedades
Fórmula molecular |
C23H26N4O2S |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-methyl-4-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-2,3-dihydropyrido[2,3-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C23H26N4O2S/c1-24-12-10-20(21-9-5-15-30-21)29-18-7-3-6-17(16-18)27-14-13-26(2)22-19(23(27)28)8-4-11-25-22/h3-9,11,15-16,20,24H,10,12-14H2,1-2H3/t20-/m0/s1 |
Clave InChI |
UYQPTSPEQOJDJK-FQEVSTJZSA-N |
SMILES isomérico |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
SMILES canónico |
CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=C(C3=O)C=CC=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



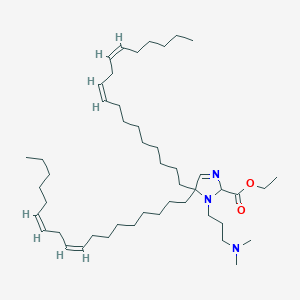
![[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
